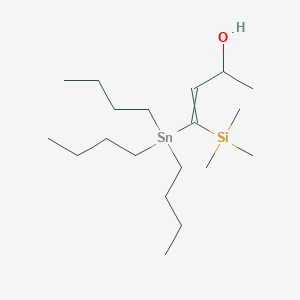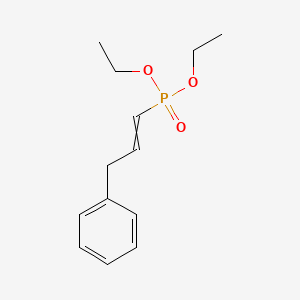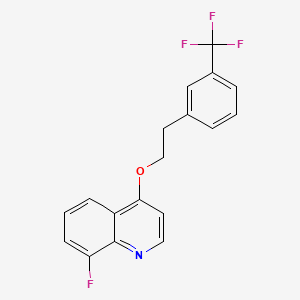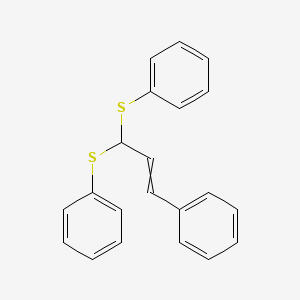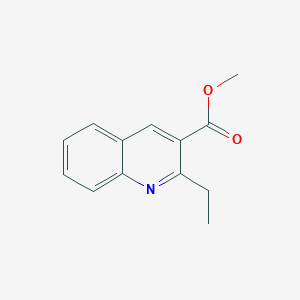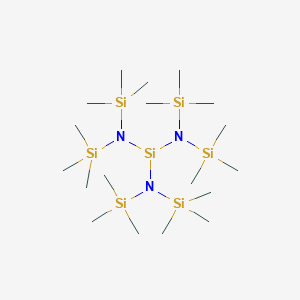
Tris(bis(trimethylsilyl)amino)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine is a silicon-based compound characterized by the presence of trimethylsilyl groups attached to a central silanetriamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine typically involves the reaction of hexachlorosilane with hexamethyldisilazane under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or hexane to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The scalability of the synthesis process makes it feasible for large-scale production, catering to the demands of various industries.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions include siloxane derivatives, silane derivatives, and various substituted silanetriamines
Scientific Research Applications
N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced silicon-based materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the development of biocompatible materials and drug delivery systems.
Medicine: Explored for its potential in the formulation of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism by which N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, facilitating various chemical transformations. The pathways involved in these processes are influenced by the specific conditions and reagents used in the reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine include:
- Hexamethyldisilazane
- Trimethylsilyl chloride
- Hexachlorosilane
Uniqueness
N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine is unique due to its multiple trimethylsilyl groups attached to a central silanetriamine core. This structure imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C18H54N3Si7 |
|---|---|
Molecular Weight |
509.2 g/mol |
InChI |
InChI=1S/C18H54N3Si7/c1-23(2,3)19(24(4,5)6)22(20(25(7,8)9)26(10,11)12)21(27(13,14)15)28(16,17)18/h1-18H3 |
InChI Key |
DIRWWCVZRQGGBK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N([Si](N([Si](C)(C)C)[Si](C)(C)C)N([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate](/img/structure/B14285612.png)
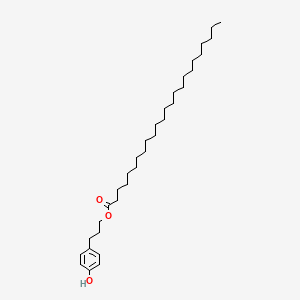

![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14285623.png)
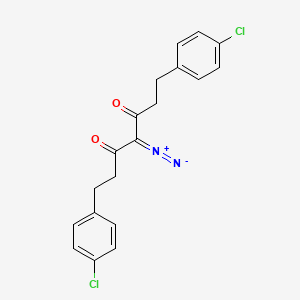
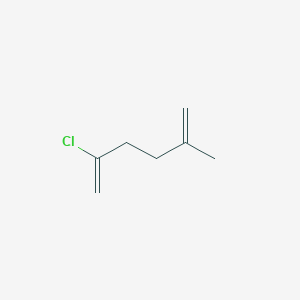
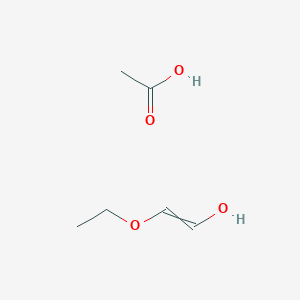
![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)
